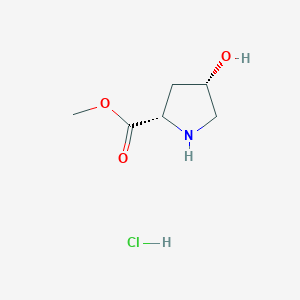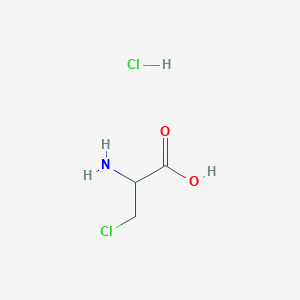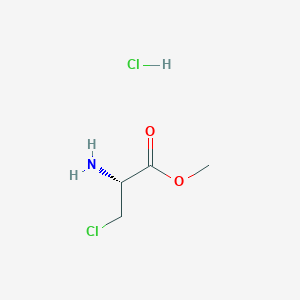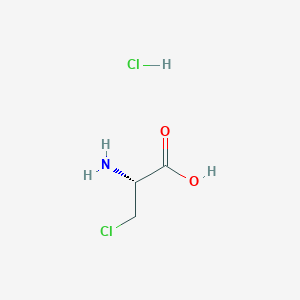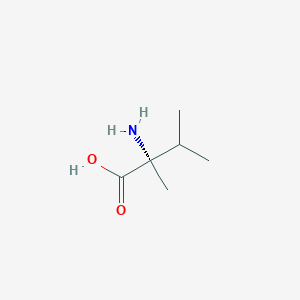
(2S)-2-amino-2,3-dimethylbutanoic acid
説明
This would involve identifying the compound’s chemical structure, its functional groups, and its stereochemistry. The compound appears to be an amino acid due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) in its name.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the sequence of reactions.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It would include identifying the reagents it reacts with, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, optical activity, and acidity/basicity.科学的研究の応用
Solid Phase Synthesis Applications
The compound has been utilized in the development of novel linker systems for solid phase synthesis, which is a key technique in the preparation of peptides and small molecules. For example, an oxidatively-activated safety catch linker system based on N-benzyl-4-amino-2,2-dimethylbutanoic acid was created to enable efficient reaction monitoring and optimization on solid support. This system demonstrated successful applications in the synthesis of phenol derivatives and the attachment and release of chiral auxiliaries from solid supports (Davies et al., 2008).
Biochemical Synthesis and Modification
In biochemistry, derivatives of 2,3-dimethylbutanoic acid have been employed in the synthesis of taurine derivatives, showcasing the versatility of this compound in generating bioactive molecules. The safety-catch principle was applied to protect sulfonic acids, demonstrating a novel method for the synthesis of protected taurine derivatives, which are crucial in various biochemical processes (Seeberger et al., 2007).
Materials Science and Catalysis
This compound has also found applications in materials science, particularly in the development of catalysts. For instance, a study focused on a smarter approach to catalyst design highlighted the selective conversion of 2,3-dimethylbutane into valuable chemical intermediates using bimetallic catalysts modified by surface organometallic chemistry (SOMC). This research underscores the compound's potential in enhancing catalytic processes for industrial applications (Rougé et al., 2019).
Conformational Studies in Peptide Design
Furthermore, the compound has been investigated for its role in the conformational design of peptides. For example, the insertion of geminally dimethyl-substituted γ amino acid residues derived from 2,3-dimethylbutanoic acid into template β-hairpin peptides revealed significant effects on peptide conformation, providing insights into the design of stable peptide structures for therapeutic and biomaterial applications (Debnath et al., 2021).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential health effects, and precautions that need to be taken while handling it.
将来の方向性
This would involve identifying areas where further research on the compound is needed. It could include potential applications of the compound that haven’t been fully explored yet.
特性
IUPAC Name |
(2S)-2-amino-2,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYTYOMSQHBYTK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428636 | |
| Record name | 3-Methyl-L-isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-2,3-dimethylbutanoic acid | |
CAS RN |
53940-83-3 | |
| Record name | L-α-Methylvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53940-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-L-isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










